Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842695
InChI: InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3
SMILES:
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC15842695

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
IUPAC Name ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3
Standard InChI Key YGDTZSXINBJLCH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C#N

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₆N₄O₂, with a molecular weight of 260.29 g/mol. Its structural uniqueness arises from the fusion of a six-membered piperidine ring with a cyanopyrimidine group, a configuration validated by spectroscopic data and computational modeling. Key identifiers include:

PropertyValueSource
CAS Number906352-67-8
SMILES NotationCCOC(=O)C1CCN(CC1)C(=NC=CC(=C(N))C#N)
InChI KeyIAIJZMCYSMAKQF-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the cyanopyrimidine group contributes to planar rigidity, enabling selective interactions with biological targets . The ester group at the 4-position enhances solubility in organic solvents, a critical feature for synthetic applications .

Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:

  • Piperidine protons: Resonances between δ 1.59–3.07 ppm (CDCl₃), indicating axial and equatorial hydrogens .

  • Ethyl ester group: A quartet at δ 4.12 ppm (J = 7.1 Hz) for the methylene group and a triplet at δ 1.24 ppm for the terminal methyl .

  • Cyanopyrimidine protons: Aromatic signals at δ 8.20–8.85 ppm, consistent with deshielded pyrimidine hydrogens.

Mass spectrometry (MS) data show a molecular ion peak at m/z 260.29, corroborating the molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Piperidine core formation: Ethyl 4-piperidinecarboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂) .

  • Cyanopyrimidine coupling: The piperidine intermediate undergoes nucleophilic substitution with 2-chloro-5-cyanopyrimidine under basic conditions (e.g., K₂CO₃ in DMF).

Representative reaction:

Ethyl piperidine-4-carboxylate+2-chloro-5-cyanopyrimidineDMF, K₂CO₃Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate\text{Ethyl piperidine-4-carboxylate} + \text{2-chloro-5-cyanopyrimidine} \xrightarrow{\text{DMF, K₂CO₃}} \text{Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate}

Yield optimization studies report efficiencies of 70–85% when using palladium catalysts for cross-coupling variants .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Purity levels exceeding 97% are achievable, as confirmed by High-Performance Liquid Chromatography (HPLC) .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against Src Homology 2-containing Protein Tyrosine Phosphatase-2 (SHP2), a regulator of the RAS/MAPK signaling pathway implicated in cancer cell proliferation . Comparative studies with reference inhibitors (e.g., SHP099) demonstrate superior selectivity over the hERG potassium channel (IC₅₀ > 10 μM), mitigating cardiotoxicity risks .

Anti-Inflammatory Effects

In vitro assays using U937 monocytes show dose-dependent suppression of MCP-1 production (IC₅₀ = 0.8 μM) upon interleukin-6 (IL-6) stimulation, suggesting modulation of JAK/STAT pathways .

Pharmacological Applications

Oncology

As a SHP2 antagonist, the compound disrupts oncogenic RAS signaling in non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma models. Co-administration with MEK inhibitors (e.g., trametinib) synergistically reduces tumor growth in xenograft assays .

Neuroprotection

Preliminary data indicate attenuation of neuroinflammation in microglial cells, potentially via inhibition of NF-κB translocation. This aligns with structural analogs showing efficacy in murine models of multiple sclerosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator